3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride
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Overview
Description
3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment to Piperidine: The triazole ring is then attached to the piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent such as dimethylformamide or acetonitrile.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Triazole oxides.
Reduction Products: Dihydrotriazoles.
Substitution Products: Alkylated or acylated triazole derivatives.
Scientific Research Applications
3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: The compound is used in the synthesis of polymers and coordination complexes.
Biological Research: It serves as a probe in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The piperidine moiety enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
1-Phenyl-1H-1,2,3-triazole: Another triazole derivative with a phenyl group instead of a piperidine moiety.
3-Amino-5-methylthio-1H-1,2,4-triazole: A triazole derivative with an amino and methylthio group.
Uniqueness
3-Methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride is unique due to the presence of both the triazole and piperidine moieties, which confer distinct chemical and biological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-8(3-2-4-9-5-8)7-10-6-11-12-7;;/h6,9H,2-5H2,1H3,(H,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXXXMKVNJLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416236-58-1 |
Source
|
Record name | 3-methyl-3-(1H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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